molecular formula C20H20FN3O5S B2648814 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 921832-07-7

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2648814
CAS No.: 921832-07-7
M. Wt: 433.45
InChI Key: XLVKAMHWBRKUBW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl-linked 3,4-dimethoxybenzenesulfonamide moiety. The sulfonamide group enhances solubility and bioavailability, while the fluorophenyl and dimethoxy substituents may influence target selectivity and metabolic stability .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVKAMHWBRKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Dimethoxybenzenesulfonamide Moiety: This step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in disease pathways.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects that can alter cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

  • Core Heterocycle Differences: The target’s pyridazinone core (six-membered, two adjacent nitrogen atoms) contrasts with pyrrolidinone (five-membered, one nitrogen) in and pyrazolo-pyrimidine (fused bicyclic) in . The pyridine derivative in lacks the sulfonamide group, reducing its polarity compared to the target compound .
  • Substituent Effects :

    • The 4-fluorophenyl group in the target may enhance metabolic stability compared to the 3,4-dimethylphenyl group in , as fluorine substituents resist oxidative degradation .
    • The 3,4-dimethoxybenzenesulfonamide moiety likely increases solubility relative to the methylbenzenesulfonamide in , due to methoxy groups’ electron-donating effects .
  • The target’s estimated molecular weight (~450) is lower than ’s compound (589.1), suggesting better bioavailability . Cytotoxicity data from (IC₅₀ = 0.596 µM) suggests that sulfonamide-linked heterocycles with electron-withdrawing groups (e.g., fluorine) may exhibit favorable therapeutic indices, though the target’s specific activity remains unconfirmed .

Research Implications and Limitations

  • Gaps in Data: No direct biological or synthetic data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogues.
  • Contradictions : and demonstrate conflicting trends in molecular weight vs. bioactivity; higher molecular weight in correlates with lower cytotoxicity, but this may reflect target specificity rather than a general rule .
  • Future Directions: Prioritize enzymatic assays (e.g., kinase or protease inhibition) for the target compound, leveraging its pyridazinone core’s known affinity for ATP-binding pockets .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22FN3O4SC_{19}H_{22}FN_3O_4S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The structure features a pyridazine ring linked to a 4-fluorophenyl group and a dimethoxybenzene sulfonamide moiety. This unique arrangement suggests potential interactions with biological targets due to multiple functional groups that can influence its reactivity and biological activity.

Research indicates that this compound may function primarily as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can result in altered gene expression patterns, potentially inducing apoptosis in cancer cells.

The compound's mechanism of action may involve:

  • Binding to HDAC enzymes , leading to their inhibition.
  • Modulating gene expression related to cell cycle regulation and apoptosis.
  • Interfering with signaling pathways that promote tumor growth or survival.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • HDAC Inhibition : As noted, the compound shows promise as an HDAC inhibitor. This activity is critical as HDAC inhibitors are emerging as effective agents in cancer therapy due to their ability to reactivate silenced tumor suppressor genes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaActivityReference
This compoundC₁₉H₂₂FN₃O₄SHDAC Inhibitor
N-(3,4-Dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamideC₂₀H₁₈FN₃O₄Anticancer
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamideC₁₈H₁₈FN₃OAnticancer

Study 1: HDAC Inhibition

A recent study evaluated the efficacy of various pyridazine derivatives against HDACs. The results indicated that compounds structurally related to this compound exhibited significant inhibition of HDAC activity in vitro, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

Study 2: Cytotoxicity on Cancer Cells

In another study, the cytotoxic effects of the compound were assessed on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.

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